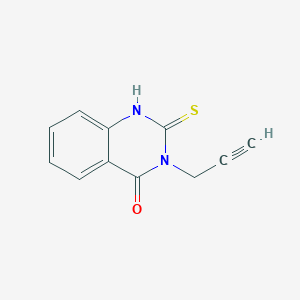
3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one is a nitrogen-containing heterocyclic compound . It belongs to the class of 2,3-Dihydroquinazolin-4-one (DHQ) derivatives, which are core structural components in various biologically active compounds .
Synthesis Analysis
The synthesis of DHQ derivatives has been developed over the past decades . A series of 2,3-dihydroquinazolin-4(1H)-ones have been synthesized with good to excellent yields by one-pot reaction using isatoic anhydride, aldehydes, and ammonium acetate or amines in acetonitrile . The catalyst used in this process could be reused without evident loss of activity .Molecular Structure Analysis
The molecular formula of this compound is C11H8N2OS . Unfortunately, the specific molecular structure analysis of this compound is not available in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of DHQ derivatives include condensation of an aldehyde or ketone with 2-aminobenzamide . Other methods include desulfurization of 2-thioxo-4(3H)-quinazolinones , reactions of benzil and benzoin with anthranilamide and o-aminoacetophenone , amines with isatoic anhydride, and then annulated with ketones , condensation reaction of aldehydes, amines and isatoic anhydride .Aplicaciones Científicas De Investigación
Antimicrobial and Anticonvulsant Activities
The compound, as part of a series of novel derivatives synthesized from anthranilic acid, has shown promising results in antimicrobial and anticonvulsant activities. Specifically, certain derivatives demonstrated broad spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, other derivatives exhibited potent anticonvulsant activity, highlighting the compound's potential in the development of new therapeutic agents for controlling seizures and microbial infections (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antibacterial Properties
Another research focus has been on the antibacterial properties of specific 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one derivatives. These compounds were synthesized and tested against various bacterial strains, showing significant activity, especially against Staphylococcus aureus and Escherichia coli. This suggests potential applications in combating bacterial infections (Osarodion Peter Osarumwense, 2022).
DNA Cleavage and Cytotoxic Studies
Derivatives of the compound, particularly those involving Schiff base ligands from thiazole and quinoline moieties, have been synthesized and characterized, revealing their ability to cleave DNA and exhibit cytotoxic effects against certain cancer cell lines. These findings open up possibilities for the compound's applications in cancer therapy and as a tool in molecular biology (N. G. Yernale & Mruthyunjayaswamy Bennikallu Hire Mathada, 2014).
Chemical Synthesis and Characterization
Research has also focused on the chemical synthesis and characterization of this compound derivatives. Efficient synthesis methods have been developed, leveraging dithiocarbamate chemistry and microwave irradiation, which provide practical and straightforward approaches to creating various derivatives. These methods enhance the accessibility and diversity of the compound's derivatives for further biological and pharmacological studies (Azizi & Edrisi, 2017).
Novel Synthesis Approaches
Finally, novel approaches to synthesizing this compound derivatives have been explored, including ultrasonic synthesis under greener conditions and one-pot, multi-component reactions. These methods aim to improve the efficiency, yield, and environmental sustainability of the synthesis process, further broadening the compound's applicability in scientific research (Mohammed et al., 2021).
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 2,3-dihydroquinazolin-4-one (dhq), have been studied for their potential in targeting various signaling pathways for the treatment of cancers .
Mode of Action
It’s known that the catalyst facilitates the nucleophilic attack of nh4oac on the carbonyl carbon of the isatoic anhydride . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that inhibition of ldha activity impedes tumor progression, induces significant oxidative stress and necrosis, induces g2/m cell cycle arrest, increases sensitivity to ionizing radiation and 5-fluorouracil (5-fu), and attenuates cell invasion and migration . This suggests that the compound might affect similar pathways.
Result of Action
It’s known that similar compounds can cause rupture of the phospholipid bilayer of the cytoplasmic cellular membrane, with the loss of cellular homeostasis . This suggests that the compound might have similar effects.
Propiedades
IUPAC Name |
3-prop-2-ynyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h1,3-6H,7H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVAWZREBIPYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2957732.png)
![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)
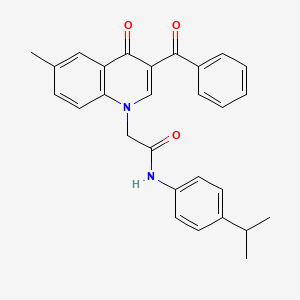
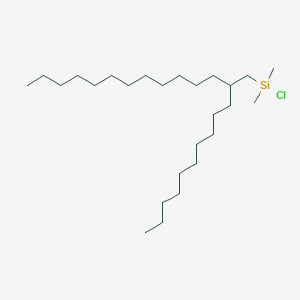
![cyclohexyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2957741.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2957743.png)

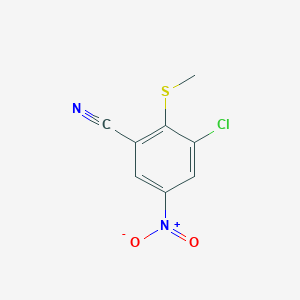
![Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2957746.png)
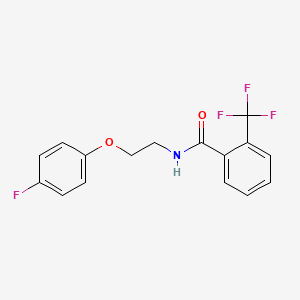
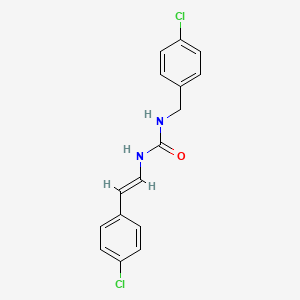
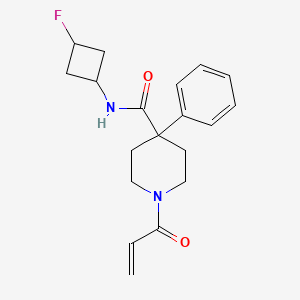
![4-([1,1'-biphenyl]-4-carbonyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2957752.png)
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid](/img/structure/B2957753.png)
